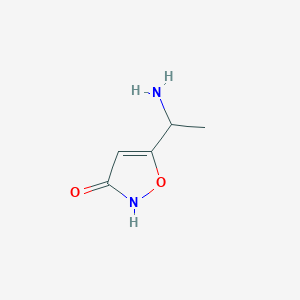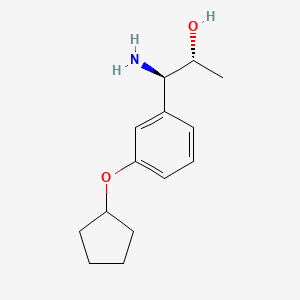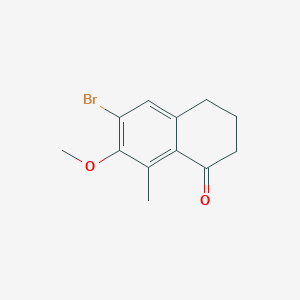
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom into the naphthalene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4).
Methylation: Introduction of the methyl group using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Cyclization: Formation of the dihydronaphthalenone structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding to the target site, while the methyl group might influence the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-7-methoxy-8-methyl-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.
6-Bromo-7-methoxy-8-methyl-2-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
6-Bromo-7-methoxy-8-methyl-1-naphthoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific combination of substituents and the dihydronaphthalenone core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13BrO2/c1-7-11-8(4-3-5-10(11)14)6-9(13)12(7)15-2/h6H,3-5H2,1-2H3 |
Clé InChI |
FJFNYBDVAIGJBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1OC)Br)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


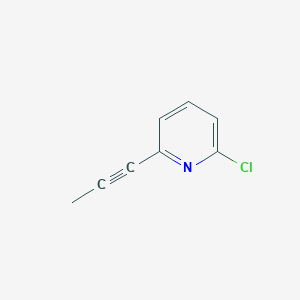
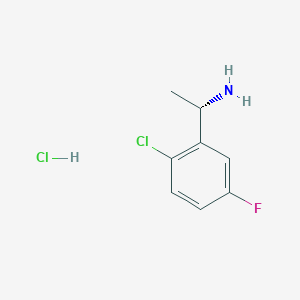
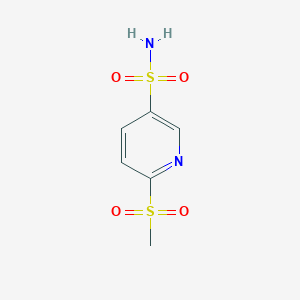

![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)
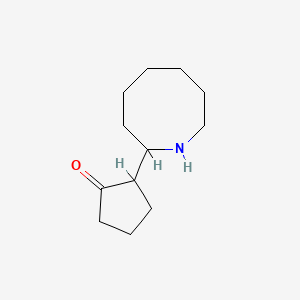
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)

amine](/img/structure/B13058282.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)
